molecular formula C20H23NO6 B4001902 4-[2-(2-biphenylyloxy)ethyl]morpholine oxalate

4-[2-(2-biphenylyloxy)ethyl]morpholine oxalate

Cat. No.: B4001902
M. Wt: 373.4 g/mol
InChI Key: MNZHXZINHSPZGR-UHFFFAOYSA-N
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Description

4-[2-(2-biphenylyloxy)ethyl]morpholine oxalate is a useful research compound. Its molecular formula is C20H23NO6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.15253745 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copolymerization and Material Science

Morpholine derivatives have been utilized in the synthesis of copolymers, demonstrating their applicability in material science. For instance, the copolymerization of 2-ethyl-2-oxazoline with methylphenylmaleimide showcases the utility of morpholine derivatives in creating novel polymer materials with specific characteristics, including enhanced thermal properties and potential applications in biomedicine and material engineering (Rivas & Pizarro, 1989).

Synthesis and Characterization of Organic Compounds

Morpholine derivatives are key intermediates in the synthesis of various organic compounds. For example, the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine highlights the role of morpholine derivatives in creating compounds with potential antibacterial and antioxidant activities, indicating their importance in medicinal chemistry and drug design (Mamatha S.V et al., 2019).

Biomedical Applications

Morpholine derivatives have been explored for their biomedical applications, including drug delivery systems and as modifiers in polymer synthesis for biomedical uses. The study on the synthesis and bioimmunological efficiency of poly(2-oxazolines) containing a free amino group emphasizes the potential of morpholine derivatives in enhancing the biocompatibility and functionality of biomedical polymers, offering avenues for the development of targeted drug delivery systems (Kronek et al., 2010).

Chemical Synthesis and Catalysis

Morpholine and its derivatives are involved in chemical synthesis and catalysis, aiding in the development of efficient synthetic pathways for valuable chemical entities. The role of morpholine derivatives in stereoselective synthesis and as chiral moderators in the synthesis of pharmaceuticals exemplifies their versatility in organic synthesis, highlighting their contribution to advancing synthetic methodologies (Kauffman et al., 2000).

Molecular Engineering and Design

The design and engineering of molecular structures benefit from the incorporation of morpholine derivatives, as they offer unique properties for the development of novel materials and chemicals with tailored functionalities. The exploration of morpholine derivatives in the creation of azo polymers for reversible optical storage further demonstrates their utility in advanced materials science, contributing to the development of materials with photoresponsive properties (Meng et al., 1996).

Properties

IUPAC Name

oxalic acid;4-[2-(2-phenylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.C2H2O4/c1-2-6-16(7-3-1)17-8-4-5-9-18(17)21-15-12-19-10-13-20-14-11-19;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZHXZINHSPZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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